molecular formula C17H14O4 B1387741 (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one CAS No. 1092298-15-1

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one

Cat. No. B1387741
CAS RN: 1092298-15-1
M. Wt: 282.29 g/mol
InChI Key: NGXUIQKQVIBFIN-DHDCSXOGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one, commonly referred to as MMBF, is a naturally occurring compound found in a variety of plants. MMBF is a phenolic compound that has been studied extensively for its medicinal properties. It has been used in traditional medicine for centuries, but its potential therapeutic applications are only now being explored in the laboratory.

Scientific Research Applications

MMBF has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its ability to modulate gene expression and to inhibit the growth of certain cancer cell lines. In addition, MMBF has been studied for its potential to treat neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.

Mechanism of Action

MMBF has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, MMBF can reduce inflammation and pain. In addition, MMBF has been found to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
MMBF has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and apoptosis. It has also been found to modulate gene expression and to inhibit the growth of certain cancer cell lines. In addition, MMBF has been found to have neuroprotective effects, reducing neuronal death and damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

MMBF is an easily accessible compound that can be synthesized in the laboratory. It is a relatively stable compound that can be stored for long periods of time without degradation. However, the synthesis of MMBF requires the use of hazardous chemicals, and the reaction can be difficult to control. In addition, the purity of the compound can vary depending on the method of synthesis.

Future Directions

Given its potential therapeutic applications, there are numerous future directions for MMBF research. These include further studies on its anti-inflammatory, antioxidant, and anti-cancer properties. In addition, further research is needed to explore its potential to treat neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. Finally, further studies are needed to explore the potential of MMBF as an anti-aging agent.

properties

IUPAC Name

(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-10-13(18)8-7-12-16(19)15(21-17(10)12)9-11-5-3-4-6-14(11)20-2/h3-9,18H,1-2H3/b15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXUIQKQVIBFIN-DHDCSXOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CC=CC=C3OC)C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=CC=CC=C3OC)/C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 2
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(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 3
(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 4
(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 5
(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one
Reactant of Route 6
(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-methyl-1-benzofuran-3(2H)-one

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